molecular formula C18H16N4OS B14160785 1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 381200-36-8

1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B14160785
CAS No.: 381200-36-8
M. Wt: 336.4 g/mol
InChI Key: DPTORTYFWYZWBD-UHFFFAOYSA-N
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Description

1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a cyclopentane, thiophene, triazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves the construction of the triazolo[4,3-a]pyrimidine core followed by the introduction of the cyclopentane and thiophene rings. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow synthesis, use of automated reactors, and stringent control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2.

    Reducing Agents: NaBH4, LiAlH4.

    Substituents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .

Scientific Research Applications

1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its combination of multiple fused rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

381200-36-8

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-methyl-7-(2-methylphenyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

InChI

InChI=1S/C18H16N4OS/c1-10-6-3-4-8-13(10)22-16(23)15-12-7-5-9-14(12)24-17(15)21-11(2)19-20-18(21)22/h3-4,6,8H,5,7,9H2,1-2H3

InChI Key

DPTORTYFWYZWBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N4C2=NN=C4C)SC5=C3CCC5

Origin of Product

United States

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